Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate is a complex organic compound with a unique structure that includes a thiazolo-pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate typically involves multi-step organic reactions. The starting materials often include thiazole derivatives and pyridine compounds, which undergo cyclization and esterification reactions under controlled conditions. Common reagents used in these reactions include acetic anhydride, ethyl alcohol, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound. Substitution reactions can lead to a variety of new compounds with different functional groups .
Scientific Research Applications
Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo-pyridine derivatives, such as:
- 1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid
- Other esters and derivatives of thiazolo-pyridine systems
Uniqueness
Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate is unique due to its specific ester functional group and the arrangement of the thiazolo-pyridine ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
ethyl 2-(1,1,3-trioxo-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5S/c1-2-17-8(13)6-12-10(14)7-4-3-5-11-9(7)18(12,15)16/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHREKWBXKTFCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(S1(=O)=O)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.